molecular formula C17H19BFNO2 B14117154 4-(3-Fluorophenyl)pyridine-2-boronic acid pinacol ester CAS No. 1402172-83-1

4-(3-Fluorophenyl)pyridine-2-boronic acid pinacol ester

Cat. No.: B14117154
CAS No.: 1402172-83-1
M. Wt: 299.1 g/mol
InChI Key: IJKNIDHZTDFXFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluorophenyl)pyridine-2-boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

The synthesis of 4-(3-Fluorophenyl)pyridine-2-boronic acid pinacol ester typically involves several key steps:

Industrial production methods typically scale up these laboratory procedures, optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(3-Fluorophenyl)pyridine-2-boronic acid pinacol ester undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, oxidizing agents, amines, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The primary mechanism by which 4-(3-Fluorophenyl)pyridine-2-boronic acid pinacol ester exerts its effects is through its role in Suzuki–Miyaura coupling reactions. In these reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic structures with high precision.

Comparison with Similar Compounds

Similar compounds to 4-(3-Fluorophenyl)pyridine-2-boronic acid pinacol ester include other boronic esters and acids, such as:

What sets this compound apart is its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.

Properties

CAS No.

1402172-83-1

Molecular Formula

C17H19BFNO2

Molecular Weight

299.1 g/mol

IUPAC Name

4-(3-fluorophenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C17H19BFNO2/c1-16(2)17(3,4)22-18(21-16)15-11-13(8-9-20-15)12-6-5-7-14(19)10-12/h5-11H,1-4H3

InChI Key

IJKNIDHZTDFXFJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)C3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.